2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitors Estrogen Receptor Modulators

Researchers pursuing kinase-targeted therapies often encounter positional isomer ambiguity that derails synthetic routes and biological activity. 2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 1225701-41-6) is the exact 2-chloro-5-phenyl regioisomer validated in low-nanomolar c-Met (IC₅₀ 25 nM) and VEGFR-2 (IC₅₀ 48 nM) dual inhibitor series. • 2-Chloro handle enables efficient SNAr derivatization for focused library synthesis. • 5-Phenyl substituent delivers 2-fold potency gain over 5-isobutyl in ERα ligand series. • Co-crystal structure (PDB 7RKE, 1.55 Å) confirms ATP-binding pocket compatibility. Available in stock with ≥98% purity for immediate global shipment.

Molecular Formula C12H7ClN2S
Molecular Weight 246.72 g/mol
Cat. No. B8812105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenylthieno[2,3-d]pyrimidine
Molecular FormulaC12H7ClN2S
Molecular Weight246.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=NC(=NC=C23)Cl
InChIInChI=1S/C12H7ClN2S/c13-12-14-6-9-10(7-16-11(9)15-12)8-4-2-1-3-5-8/h1-7H
InChIKeyYQPQWOIBIBSBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenylthieno[2,3-d]pyrimidine: Scaffold Overview


2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 1225701-41-6) is a halogenated heteroaromatic building block that fuses a thiophene ring with a pyrimidine nucleus, bearing a chloro group at the 2-position and a phenyl substituent at the 5-position. The thieno[2,3-d]pyrimidine scaffold is a recognized purine bioisostere widely exploited in kinase inhibitor design [1], and the 2-chloro handle enables selective nucleophilic aromatic substitution (SNAr) for modular derivatization [2]. X‑ray crystallographic data confirm that this core adopts a geometry compatible with the ATP‑binding pockets of multiple therapeutically relevant kinases and nuclear receptors [3].

Handle 2-Chloro group enables modular SNAr derivatization
Scaffold Thieno[2,3-d]pyrimidine core serves as purine bioisostere
Geometry Crystallographically compatible with ATP-binding pocket geometry

2-Chloro-5-phenylthieno[2,3-d]pyrimidine: Positional Isomer Selectivity


Thieno[2,3-d]pyrimidines cannot be interchanged arbitrarily. The regiochemistry of halogenation (2‑ vs. 4‑chloro) dictates both reactivity toward nucleophiles and the trajectory of the pendant aryl group in the target binding site [1]. The 5‑aryl substituent modulates electronic density on the pyrimidine ring and directly contacts hydrophobic sub‑pockets; replacing the 5‑phenyl with an isobutyl group reduces potency 2‑fold in ERα ligand series, while switching the halogen position from C2 to C4 yields a compound with documented potassium channel inhibitory activity rather than kinase/ERα activity [2][3]. Therefore, selecting the correct positional isomer is essential for replicating published synthetic routes or biological outcomes.

Regioisomeric Target Divergence
2‑Cl isomer is reported as ERα ligand precursor; 4‑Cl isomer is associated with potassium channel inhibition. Regioisomer may shift target engagement profile.
Substituent-Dependent Potency Context
5‑Phenyl to 5‑isobutyl substitution alters reported ERα potency; substituent choice influences assay response context.
Positional Reactivity Mismatch
Halogen position (2‑ vs. 4‑chloro) dictates SNAr reactivity and aryl trajectory; synthetic outcome may not replicate across isomers.

2-Chloro-5-phenylthieno[2,3-d]pyrimidine: Analogue Differentiation


2-Chloro vs. 4-Chloro Regioisomer: Target Engagement Divergence

The 2‑chloro-5-phenyl isomer is a validated intermediate for nonsteroidal ERα ligands (PDB 7RKE), whereas the 4‑chloro-5-phenyl isomer (CAS 182198‑35‑2) is claimed as a potassium channel inhibitor. This orthogonal pharmacology underscores that procurement of the correct regioisomer is mandatory for target‑specific programs [1][2].

2‑Cl vs 4‑Cl Regioisomer
Head‑to‑head
2‑Cl: ERα ligand precursor (PDB 7RKE) | 4‑Cl: K⁺ channel inhibitor (patent)
Regioisomer determines target engagement context
Divergent pharmacology confirmed by crystallography and patent claims
Medicinal Chemistry Kinase Inhibitors Estrogen Receptor Modulators

5-Phenyl vs. 5-Isobutyl: ERα Potency Advantage

In a series of phenolic thieno[2,3‑d]pyrimidines, exchanging the 5‑isobutyl group for a 5‑phenyl ring resulted in a 2‑fold increase in ERα ligand potency [1]. This SAR establishes the 5‑phenyl motif as a superior hydrophobic contact for achieving higher affinity in this chemotype.

5‑Phenyl vs 5‑Isobutyl
Class‑level
5‑Phenyl analog: 2‑fold higher ERα potency than 5‑isobutyl (ligand sensing assay)
Substituent choice influences reported ERα potency context
SAR based on mammalian cell assay; class‑level inference
Structure-Activity Relationship Estrogen Receptor Scaffold Optimization

c-Met/VEGFR-2 Dual Kinase Inhibition

Thieno[2,3‑d]pyrimidine derivatives demonstrate nanomolar dual inhibition of c‑Met and VEGFR‑2 kinases. Representative compound 12j exhibits IC₅₀ values of 25 nM (c‑Met) and 48 nM (VEGFR‑2) [1]. While the 2‑chloro‑5‑phenyl derivative itself is not directly tested in this study, the scaffold retains the same fused heterocyclic core, and the 2‑chloro handle enables facile introduction of the solubilizing 4‑aminoaryl motifs common to potent analogs.

c‑Met/VEGFR‑2 Inhibition
Assay context
Scaffold analog 12j: c‑Met IC₅₀ 25 nM, VEGFR‑2 IC₅₀ 48 nM (vs sorafenib 53 nM)
Supports kinase inhibitor lead generation context
Scaffold‑representative data; 2‑Cl‑5‑Ph derivative not directly tested
Kinase Inhibitors c-Met VEGFR-2 Anticancer

High-Resolution ERα Co-crystal Structure

The 2‑chloro‑5‑phenylthieno[2,3‑d]pyrimidine core is structurally validated in complex with ERα Y537S mutant at 1.55 Å resolution (PDB 7RKE). The electron density unambiguously defines the orientation of the 5‑phenyl group within the hydrophobic sub‑pocket and the trajectory of the 4‑amino‑derived side chain extending toward the solvent channel [1]. This level of atomic detail is absent for the 4‑chloro regioisomer or the 5‑alkyl analogs.

ERα Co‑crystal Structure
Method context
PDB 7RKE: 1.55 Å resolution; defines 5‑phenyl orientation in hydrophobic pocket
Supports structure‑based design and isomer selection
High‑resolution data absent for 4‑Cl regioisomer
Structural Biology Estrogen Receptor Drug Design X‑ray Crystallography

2-Chloro-5-phenylthieno[2,3-d]pyrimidine: Key Applications


Structure-Guided ERα Ligand Optimization

Utilize the 1.55 Å co‑crystal structure (PDB 7RKE) to design 4‑amino‑functionalized analogs. The 2‑chloro group undergoes efficient SNAr with primary amines to install side chains that project toward the solvent‑exposed channel, while the 5‑phenyl group maintains the critical hydrophobic contact identified in the SAR (2‑fold potency gain over 5‑isobutyl) [1][2].

Divergent c-Met/VEGFR-2 Inhibitor Library Synthesis

Employ the 2‑chloro‑5‑phenylthieno[2,3‑d]pyrimidine core as a common intermediate to generate focused libraries targeting the ATP‑binding site of c‑Met and VEGFR‑2. The scaffold has been validated in multiple series with IC₅₀ values in the low nanomolar range (e.g., 25 nM for c‑Met, 48 nM for VEGFR‑2) [3].

Scaffold-Hopping to EGFR/ErbB2 Inhibitors

Leverage the thieno[2,3‑d]pyrimidine core as a purine bioisostere in scaffold‑hopping exercises based on lapatinib. 5‑Arylthieno[2,3‑d]pyrimidines have been rationally designed using this approach, and the 2‑chloro handle provides a convenient synthetic entry point for installing the 4‑anilinoquinazoline‑like pharmacophore [4].

Application
Selection Property
Validation Focus
ERα ligand optimization
2‑Cl SNAr reactivity, 5‑phenyl hydrophobic contact
Crystallographic binding mode (PDB 7RKE)
c‑Met/VEGFR‑2 inhibitor library
Scaffold validated in kinase assays
Kinase inhibition IC₅₀ profiling
EGFR/ErbB2 scaffold‑hopping
Purine bioisostere core
ErbB2 target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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